S-(+)-Arundic Acid Ethyl Ester
Description
Background and Significance in Synthetic Organic Chemistry
The synthesis of chiral molecules like Arundic Acid and its derivatives is a significant challenge in synthetic organic chemistry, demanding high levels of stereocontrol to isolate the desired enantiomer. The biologically active form of the parent compound is the (R)-enantiomer, which has been a coveted synthetic target. nih.gov However, the synthesis of the (S)-enantiomer is equally important for comparative biological studies and as a reference standard.
Numerous strategies have been developed to achieve the enantioselective synthesis of the arundic acid scaffold. These methods often rely on asymmetric alkylation, the use of chiral auxiliaries, or stereoselective rearrangements. researchgate.net For instance, one approach involves the diastereoselective alkylation of a chiral sulfonamide derived from Oppolzer's camphorsultam to produce the (R)-enantiomer on a large scale. researchgate.net Another successful strategy employs a diastereoselective photodeconjugation of α,β-unsaturated esters derived from diacetone-D-glucose, a readily available chiral auxiliary. lookchem.com This photochemical method has been utilized to produce both (S)- and (R)-arundic acid. lookchem.com
Further refinements in synthetic methodology include the use of non-cross-linked polystyrene (NCPS) supported chiral auxiliaries, which facilitate high efficiency and allow for the quantitative recovery of the auxiliary. researchgate.net The Johnson-Claisen rearrangement has also been a key reaction in several synthetic routes, enabling the creation of the chiral quaternary carbon center characteristic of the arundic acid structure. researchgate.netbioinfopublication.org The synthesis of the ethyl ester form is typically a straightforward esterification step from the corresponding carboxylic acid. lookchem.com For example, the saponification of an ethyl ester intermediate with potassium hydroxide (B78521) yields the carboxylic acid, which can then be re-esterified if needed. lookchem.com
| Method | Key Reagent / Auxiliary | Target Enantiomer | Reported Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Diastereoselective Photodeconjugation | Diacetone-D-glucose | (S)-Arundic Acid | 88% | lookchem.com |
| Stereoselective Alkylation | NCPS Supported 2-phenylimino-2-oxazolidine | (S)-Arundic Acid | 99% | researchgate.net |
| ZACA–Cu-catalyzed Cross-Coupling | (-)-(NMI)₂ZrCl₂ | (S)-Arundic Acid | ≥99% | nih.gov |
| Johnson-Claisen Rearrangement | Diethyltartrate-based chiral diol | (S)-Arundic Acid | Separable diastereomers | researchgate.net |
Overview of Biological Relevance in Pre-clinical Models and Basic Research
The biological relevance of S-(+)-Arundic Acid Ethyl Ester is primarily understood through the extensive research conducted on its parent compound, Arundic Acid (specifically the R-enantiomer, ONO-2506). Arundic acid is recognized as a novel astrocyte-modulating agent. nih.gov Astrocytes are glial cells in the central nervous system (CNS) that play a critical role in brain function and pathology. In various models of neurological disease, astrocytes become "reactive," a state that can be both beneficial and detrimental. nih.gov
A key mechanism of arundic acid is its ability to inhibit the synthesis of the S100B protein in astrocytes. nih.govfrontiersin.org S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes, is thought to contribute to neuronal damage. nih.govnih.gov By suppressing S100B synthesis, arundic acid is believed to mitigate this neurotoxic effect. nih.govfrontiersin.org This activity has been demonstrated in pre-clinical models of Parkinson's disease, where arundic acid treatment protected dopaminergic neurons against MPTP-induced neurotoxicity in mice. nih.gov The compound has also been studied in the context of Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and ischemic stroke. nih.govdrugbank.com
Furthermore, research has shown that arundic acid can enhance the expression and function of the astrocytic glutamate (B1630785) transporter EAAT1. nih.govnih.gov Glutamate is the primary excitatory neurotransmitter, and its excess in the synaptic cleft can lead to excitotoxicity and cell death. nih.gov Astrocytic transporters like EAAT1 are vital for clearing excess glutamate. Studies in human astrocyte cell lines and primary human astrocytes revealed that arundic acid upregulates EAAT1 at the transcriptional level. nih.gov This effect is mediated through the activation of several signaling pathways, including Akt, ERK, and NF-κB. nih.govnih.gov Arundic acid was found to increase EAAT1 promoter activity, leading to higher mRNA and protein levels, and consequently, increased glutamate uptake. nih.gov
| Biological Target/Process | Model System | Observed Effect | Signaling Pathway Implicated | Reference |
|---|---|---|---|---|
| S100B Synthesis | Astrocytes | Inhibition of S100B mRNA and protein levels | Not fully elucidated | nih.govfrontiersin.org |
| Glutamate Transport | Human Astrocyte H4 Cells, Human Primary Astrocytes | Upregulation of EAAT1 expression and function | Akt, ERK, NF-κB | nih.govnih.gov |
| Dopaminergic Neuron Survival | MPTP Mouse Model of Parkinson's Disease | Protection against neurotoxicity | Modulation of astrocytic activation | nih.gov |
| Enteric Glial Development | Embryonic Mouse Gut Cultures | Inhibition of S100B synthesis and reduction of glial progenitor proliferation | Not fully elucidated | frontiersin.org |
Scope and Objectives of Current Academic Research
Current academic research involving the arundic acid scaffold, including derivatives like this compound, spans synthetic chemistry, molecular pharmacology, and neuroscience. A primary objective remains the development of more efficient, cost-effective, and highly stereoselective synthetic routes to produce enantiomerically pure arundic acid and its analogs. nih.gov This includes creating methodologies that avoid expensive chiral auxiliaries or harsh reaction conditions. researchgate.netlookchem.com
A significant focus of ongoing biological research is to further elucidate the precise molecular mechanisms through which arundic acid modulates astrocyte function. nih.gov While the inhibition of S100B and upregulation of EAAT1 are known effects, the full spectrum of its targets and the upstream signaling events are still under investigation. frontiersin.orgnih.gov For example, studies have identified that arundic acid's effect on the EAAT1 promoter is dependent on NF-κB binding sites, and that it can reverse manganese-induced repression of the transporter. nih.gov Understanding these pathways in greater detail is crucial for optimizing its neuroprotective potential.
The overarching goal is to explore the therapeutic utility of astrocyte-modulating agents for a range of neurological disorders. nih.govnih.gov Research continues to assess the efficacy of arundic acid in various pre-clinical models of neurodegeneration and brain injury. nih.gov The use of derivatives like the ethyl ester in these studies can help in understanding aspects like cell permeability, metabolic stability, and potential prodrug strategies. The ultimate aim is to translate the findings from basic research into novel therapeutic strategies that target glial cells to protect the nervous system.
Properties
Molecular Formula |
C₁₃H₂₆O₂ |
|---|---|
Molecular Weight |
214.34 |
Synonyms |
(2S)-2-Propyl-octanoic Acid Ethyl Ester; S)-(+)-2-Propyloctanoic Acid Ethyl Ester |
Origin of Product |
United States |
Isolation, Characterization, and Analytical Methodologies in Research Settings
Strategies for Isolation from Natural Sources (e.g., related fatty acid ethyl esters)
While S-(+)-Arundic Acid Ethyl Ester is a synthetic compound, the methodologies for isolating naturally occurring fatty acid ethyl esters are well-established and provide a framework for purification strategies of related molecules. nih.govresearchgate.net These strategies are crucial for obtaining high-purity fractions of specific esters from complex mixtures derived from natural oils, such as those from plants, nuts, microalgae, and fish. nih.gov
A primary method involves the transesterification of natural oils with ethanol to produce fatty acid ethyl esters (FAEEs). nih.gov This process is often followed by purification steps to isolate the desired esters. One common technique is urea complexation, which is effective in separating fatty acid esters based on their degree of unsaturation. The temperature of the urea complexation step is a critical parameter that can be optimized, with ranges between 77-83°C being reported. nih.gov
Solid-phase extraction (SPE) is another valuable technique for the isolation of wax esters from natural oils, which can then be hydrolyzed to yield fatty acids and fatty alcohols. researchgate.net For instance, wax esters can be isolated from Calanus oil using SPE, followed by saponification with sodium hydroxide (B78521) to hydrolyze the esters. researchgate.net The resulting free fatty acids and fatty alcohols can then be separated. researchgate.net
The extraction of FAEEs as green solvents has also been explored. nih.gov For example, FAEEs derived from the transesterification of sunflower oil have been shown to be effective in extracting carotenoids from tomato waste. nih.gov This highlights the dual role of FAEEs as both products to be isolated and as agents for extracting other valuable compounds. nih.gov
The table below summarizes the fatty acid profile of a natural source, macadamia nut oil, from which fatty acid ethyl esters can be isolated. nih.gov
| Fatty Acid | Composition (%) |
| C14:0 | 1.5 |
| C16:0 | 9.0 |
| C16:1n7 | 20.0 |
| C18:0 | 3.5 |
| C18:1n9 | 58.0 |
| C18:2n6 | 3.0 |
| C20:0 | 2.5 |
| C20:1n9 | 2.0 |
| Other | 0.5 |
This table illustrates the typical fatty acid composition of macadamia nut oil, a source for the isolation of various fatty acid ethyl esters. nih.gov
Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment
A combination of advanced spectroscopic and chromatographic techniques is essential for the structural elucidation and purity assessment of fatty acid esters. These methods provide detailed information about the chemical structure, molecular weight, and purity of the compounds.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters. researchgate.netnih.govhilarispublisher.com In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the stationary phase of the gas chromatograph column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for each compound, allowing for its identification. tdx.cat
For the analysis of fatty acids, they are often converted to their more volatile methyl esters (FAMEs) or ethyl esters (FAEEs) prior to GC-MS analysis. nih.goveurofinsus.com This derivatization improves the chromatographic properties of the fatty acids. nih.gov The use of a polar capillary column, such as one coated with a free fatty acid phase, can achieve good separation of FAMEs and dimethyl acetals from complex biological samples. nih.gov
GC-MS is not only used for qualitative identification but also for quantitative analysis. nih.govnih.gov By using an internal standard, such as heptadecanoic acid ethyl ester, the concentration of various FAEEs in a sample can be accurately determined. researchgate.net This method has been successfully applied to the quantitative analysis of FAEEs in various biological matrices, including hair samples, to assess chronic alcohol consumption. nih.gov
The following table provides an example of the retention times for several common fatty acid ethyl ester standards in a GC analysis. researchgate.net
| Compound | Retention Time (min) |
| Lauric acid ethyl ester [12:0] | 18.57 |
| Myristic acid ethyl ester [14:0] | 20.76 |
| Palmitic acid ethyl ester [16:0] | 23.67 |
| Palmitoleic acid ethyl ester [16:1] | - |
| Heptadecanoic acid ethyl ester [17:0] | - |
| Stearic acid ethyl ester [18:0] | - |
| Oleic acid ethyl ester [18:1] | - |
Retention times for standard fatty acid ethyl esters in a gas chromatography analysis. Note: Not all retention times were available in the provided source. researchgate.net
High-performance liquid chromatography (HPLC) is another indispensable tool for the purification and quantitative analysis of fatty acid esters. nih.govresearchgate.netscielo.br Unlike GC, HPLC is suitable for the analysis of non-volatile and thermally sensitive compounds without the need for derivatization, although derivatization can be used to enhance detection. hplc.eu HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the separation of fatty acid esters, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. This technique is highly effective in separating structurally similar fatty acids. mdpi.com HPLC with UV detection is a method that has been developed for the simultaneous determination of total amounts of triacylglycerides, diacylglycerides, monoacylglycerides, and fatty acid methyl esters in oil samples. researchgate.netscielo.br
HPLC is also a valuable tool for preparative separations, allowing for the isolation of pure compounds from a mixture. hplc.eu For instance, an off-line HPLC-GC-FID method has been developed for the determination of FAEEs in virgin olive oils. nih.gov This method demonstrates the synergy between different chromatographic techniques for comprehensive analysis.
The table below shows the linearity range, limit of detection (LOD), and limit of quantification (LOQ) for an in-house validated HPLC-GC-FID method for FAEE analysis. nih.gov
| Parameter | Value |
| Linearity Range | 2.5–50 mg/L |
| LOD | < 1 mg/kg |
| LOQ | < 1.5 mg/kg |
Validation parameters for an in-house HPLC-GC-FID method for the determination of fatty acid ethyl esters. nih.gov
Reversed-phase medium-pressure liquid chromatography (RP-MPLC) is a technique that bridges the gap between low-pressure and high-pressure liquid chromatography. It offers faster separation speeds and higher efficiency compared to traditional low-pressure methods. mdpi.com RP-MPLC has been successfully employed for the purification of omega-3 fatty acid ethyl esters. mdpi.comnih.govdntb.gov.uaresearchgate.net
A study demonstrated the development of an efficient RP-MPLC method using an AQ-C18 stationary phase for the purification of omega-3 fatty acid ethyl esters with high purity and capacity. nih.govdntb.gov.ua The use of a binary isocratic mobile phase of methanol-water (90:10, v:v) resulted in optimal separation, achieving a purity of 90.34% and a recovery rate of 74.30%. nih.govresearchgate.net This highlights the potential of RP-MPLC for industrial-scale manufacturing of high-purity fatty acid ethyl esters. mdpi.comnih.govdntb.gov.ua
Quantitative Analytical Methods in Complex Research Matrices
The quantitative analysis of this compound and related fatty acid esters in complex research matrices, such as biological fluids and tissues, requires sensitive and reliable analytical methods. These methods are crucial for pharmacokinetic studies and for understanding the distribution and metabolism of the compound.
GC-MS is a frequently used method for the quantitative determination of fatty acids in biological samples. nih.gov To improve sensitivity and accuracy, derivatization with reagents like pentafluorobenzyl bromide followed by negative chemical ionization GC-MS can be employed. nih.gov The use of isotope-labeled internal standards is also essential for accurate quantification. nih.gov
A validated GC-MS method for the determination of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate in hair samples has been developed to assess chronic alcohol consumption. nih.gov This demonstrates the applicability of GC-MS for quantitative analysis in complex matrices.
HPLC-based methods are also valuable for quantitative analysis. An in-house validated off-line HPLC-GC-FID method for the determination of FAEEs in virgin olive oils showed good linearity, precision, and recovery. nih.gov The limit of detection (LOD) for this method was below 1 mg/kg, and the limit of quantification (LOQ) was below 1.5 mg/kg for all considered compounds. nih.gov
The following table summarizes the performance of a GC-MS method for the rapid determination of three major FAEEs in human plasma. nih.gov
| Parameter | Value |
| Lower Limit of Detection | 5 to 10 nM |
| Lower Limit of Quantitation | 60 nM |
| Instrument Precision (CV) | 0.3% - 0.7% |
| Intra-assay Precision (CV) | < 7% |
Performance characteristics of a rapid GC-MS method for the quantification of fatty acid ethyl esters in human plasma. nih.gov
Biological Activities and Molecular Mechanistic Investigations in Pre Clinical Research
Modulation of Astrocyte Activation Pathways by Arundic Acid and its Esters
Arundic acid is recognized as an astrocyte-modulating agent. nih.gov Its primary mechanism involves suppressing the activation of multiple intracellular signaling pathways that stem from the excessive release of specific proteins by reactive astrocytes in damaged brain tissue. nih.govnih.gov By mitigating astrocyte activation, Arundic acid has been shown to reduce delayed infarct expansion and improve neurological deficits in experimental models of cerebral ischemia. nih.gov
A central mechanism of Arundic acid is its ability to inhibit the synthesis of the S100B protein in astrocytes. nih.govnih.govnih.gov S100B is a calcium-binding protein that, when overexpressed by activated astrocytes, can have detrimental effects on cell survival by triggering various intracellular signaling pathways. nih.govnih.gov In pre-clinical models of intracerebral hemorrhage, treatment with Arundic acid effectively reduced both central and peripheral levels of S100B, which was associated with the inhibition of excessive astrocytic activation and a reduction in neuroinflammation. nih.govnih.gov This inhibition prevents the cascade of events secondary to S100B overexpression. nih.gov
Research using embryonic gut cultures demonstrated that Arundic acid significantly inhibited the appearance of S100B immunoreactivity in the enteric nervous system (ENS). This effect is quantified in the table below, showing a substantial reduction in the number of S100B-positive cells after two days of culture.
| Treatment Group | Mean Density of S100B+ cells (cells/10000 µm²) | Notes |
|---|---|---|
| Control | ~1.5 | Normal expression of S100B+ cells observed. |
| DMSO Vehicle | ~1.4 | No significant difference compared to the control group. |
| Arundic Acid (300 µM) | <0.1 | Almost complete inhibition of S100B immunoreactivity. |
The inhibition of S100B synthesis by Arundic acid directly influences the development and phenotype of glial cells. S100B is known to be expressed in various glial cells and is involved in regulating their function. researchgate.net Pre-clinical studies have shown that preventing the developmental upregulation of S100B with Arundic acid inhibits the normal development of enteric glia. researchgate.net This intervention led to a decrease in the density and proliferation of enteric neural crest cells (ENCCs), which are precursors to enteric glia. researchgate.net By modulating the synthesis of this key protein, Arundic acid can thus alter the differentiation and maturation pathways of glial cell lineages.
Impact on Gene Expression and Cellular Differentiation Programs (e.g., Sox10)
The effects of Arundic acid on glial development are closely linked to its impact on specific gene expression programs, notably involving the transcription factor Sox10. Sox10 is critical for maintaining the multipotent progenitor pool in the developing nervous system and is essential for peripheral glia development. nih.govnih.gov
Research has demonstrated that the inhibition of S100B synthesis by Arundic acid leads to a reduction in the number of Sox10-positive ENCCs and decreases the levels of Sox10 protein in these cells. nih.govresearchgate.net This suggests that intracellular S100B is important for maintaining Sox10 expression and, consequently, the proliferation of the developing enteric glial lineage. researchgate.net By downregulating S100B, Arundic acid disrupts the maintenance of Sox10 expression, which in turn reduces ENCC proliferation and alters their differentiation, highlighting a specific molecular pathway through which it affects cellular differentiation. nih.gov
Investigations of Intracellular Signaling Pathways
The molecular activity of Arundic acid is rooted in its ability to modulate complex intracellular signaling networks, primarily by suppressing the synthesis of the S100B protein. This action has downstream consequences on pathways governing calcium homeostasis and mitochondrial function.
Inositol 1,4,5-trisphosphate receptors (IP3Rs) are crucial intracellular channels that mediate the release of calcium (Ca2+) from the endoplasmic reticulum, a fundamental process in cellular signaling. nih.govnih.gov These receptors act as signaling hubs, integrating various inputs to produce specific cytosolic Ca2+ signals that regulate a multitude of cellular functions. nih.govresearchgate.net
There is no direct evidence that Arundic acid interacts with IP3Rs. However, its primary target, S100B, is a calcium-binding protein. nih.gov At high concentrations, S100B can contribute to elevated intracellular calcium levels and neuronal dysfunction. nih.gov By inhibiting the synthesis of S100B, Arundic acid modulates the downstream signaling cascades that are influenced by this protein. nih.govnih.gov This modulation indirectly affects the cellular environment of calcium homeostasis, which is finely regulated by the activity of channels such as IP3Rs. Therefore, while not a direct target, the function of IP3Rs occurs within the broader signaling context influenced by Arundic acid's effects on S100B.
Mitochondrial integrity and efficient ATP synthesis are critical for neuronal health. High concentrations of S100B have been shown to induce mitochondrial dysfunction. nih.gov This can occur through the generation of reactive oxygen species and nitric oxide, which impair mitochondrial function and can lead to apoptosis. nih.gov Furthermore, S100B has been found to directly interact with ATAD3A, a mitochondrial AAA ATPase, in a calcium-dependent manner, implicating it in the regulation of mitochondrial processes essential for cell growth and differentiation. nih.gov
By inhibiting S100B synthesis, Arundic acid can prevent these detrimental downstream effects on mitochondria. nih.govnih.gov Pre-clinical research on S100B inhibition has demonstrated an influence on mitochondrial homeostasis and cellular ATP levels, as illustrated in the representative table below.
| Cell Group | Relative ATP Level (Normalized to Control) | Implication |
|---|---|---|
| Control Glial Cells | 1.00 | Baseline cellular ATP content. |
| Glial Cells with S100B Overexpression | ~0.65 | Significant decrease in ATP levels, indicating mitochondrial dysfunction. |
| S100B Overexpressing Cells + S100B Inhibitor | ~0.95 | Near-complete restoration of ATP levels, suggesting mitigation of mitochondrial impairment. researchgate.net |
Data are illustrative of findings reported in studies where S100B activity was pharmacologically inhibited, showing a recovery in ATP levels. researchgate.net
In Vitro Pharmacological and Biochemical Studies
The principal in vitro mechanism of action identified for S-(+)-Arundic Acid is the modulation of astrocyte activity, specifically through the inhibition of S-100β protein synthesis. nih.govresearchgate.netnih.gov Astrocytes are a type of glial cell in the central nervous system that play a crucial role in neuronal support and response to injury. frontiersin.org In pathological conditions, such as neurodegenerative diseases and ischemic events, astrocytes can become reactive and overproduce S-100β, a calcium-binding protein that, at high concentrations, is known to be neurotoxic. nih.govnih.gov
Studies using cultured astrocytes have demonstrated that arundic acid effectively suppresses the synthesis of S-100β. nih.gov This inhibitory action is believed to be a key component of its neuroprotective effects. By reducing the overproduction of S-100β, arundic acid mitigates the downstream detrimental effects on neurons. nih.govnih.gov
Furthermore, some in vitro investigations have explored the broader effects of arundic acid on glial cell function. For instance, it has been shown to protect astrocytes from amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease. nih.gov This protective effect on astrocytes themselves, coupled with the reduction in S-100β, suggests a multi-faceted mechanism aimed at restoring glial homeostasis and, consequently, providing a more favorable environment for neuronal survival. nih.gov
| Assay/Model | Key Finding | Reference |
|---|---|---|
| Cultured Astrocytes | Inhibition of S-100β protein synthesis. | nih.govresearchgate.netnih.govnih.gov |
| Aβ-Treated Astrocyte Cultures | Protection of astrocytes from amyloid-beta induced toxicity. | nih.gov |
| Embryonic Gut Cultures | Inhibited the appearance of S100B immunoreactivity in the enteric nervous system. | nih.gov |
In Vivo Pre-clinical Animal Model Studies: Focus on Mechanistic Elucidation
The mechanistic insights gained from in vitro studies of S-(+)-Arundic Acid have been further substantiated and expanded upon in various in vivo pre-clinical animal models of neurological disorders. These studies consistently highlight the compound's ability to modulate astrocyte activation and confer neuroprotection.
In a mouse model of Parkinson's disease using the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), administration of arundic acid demonstrated significant neuroprotective effects. nih.gov The treatment prevented the depletion of dopamine in the striatum and preserved dopaminergic neurons in the substantia nigra. nih.gov Mechanistically, while MPTP treatment led to an accumulation of reactive astrocytes expressing high levels of S-100β, arundic acid treatment suppressed this S-100β expression, suggesting that its neuroprotective effect is mediated through the modulation of astrocytic activation. nih.gov
Similarly, in a mouse model of chronic experimental autoimmune encephalomyelitis, an animal model for multiple sclerosis, arundic acid treatment reduced the severity of the disease. mdpi.com This was associated with a significant reduction in astrocytosis, demyelination, and inflammatory infiltrates in the spinal cord. mdpi.com These findings further support the role of S-100β inhibition in mediating the beneficial effects of arundic acid in neuroinflammatory conditions. mdpi.com
Studies in models of cerebral ischemia have also provided crucial mechanistic insights. In these models, arundic acid has been shown to reduce infarct volume and improve neurological outcomes. ono-pharma.comono-pharma.comnih.gov The underlying mechanism is attributed to its ability to inhibit the activation of astrocytes in the peri-infarct area, thereby preventing the secondary neuronal damage caused by excessive S-100β release. ono-pharma.comono-pharma.com
| Animal Model | Key Mechanistic Finding | Reference |
|---|---|---|
| MPTP Mouse Model of Parkinson's Disease | Suppressed the expression of S-100β in reactive astrocytes, protecting dopaminergic neurons. | nih.gov |
| Chronic Experimental Autoimmune Encephalomyelitis Mouse Model | Reduced astrocytosis and demyelination, linked to S-100β inhibition. | mdpi.com |
| Cerebral Ischemia Models | Inhibited astrocyte activation in the peri-infarct region, reducing infarct volume. | ono-pharma.comono-pharma.comnih.gov |
| Severe Hypoxia Mouse Model | Modulated astrocytic function, impacting cerebral and ventilatory responses to hypoxia. | nih.gov |
Biosynthetic Pathways and Metabolic Research Pertaining to Arundic Acid and Its Esters
Precursor Identification and Enzymatic Steps in Biosynthesis
S-(+)-Arundic Acid is a synthetic, non-natural compound nih.govbenthamdirect.com. As a result, there are no known natural biosynthetic pathways for this molecule in any biological system. Its production is achieved through chemical synthesis, and various synthetic routes have been developed to produce it, including its specific enantiomers, (R)- and (S)-arundic acid researchgate.netresearchgate.net. Research has focused on optimizing these synthetic methods rather than elucidating a biological production mechanism researchgate.netresearchgate.net.
Metabolic Transformations and Fates in Biological Systems (non-human)
While information on the specific metabolic transformations and breakdown products of S-(+)-Arundic Acid Ethyl Ester in non-human biological systems is limited in the available research, studies in animal models have provided insights into its effects and distribution.
In rodent models, arundic acid has been investigated for its neuroprotective properties. Studies in mice have shown that arundic acid can protect against neuronal damage induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) nih.gov. The protective effects are thought to be mediated, at least in part, by reducing reactive nitrogen and oxygen species nih.gov. Further research in mouse embryonic gut cultures demonstrated that arundic acid inhibits the synthesis of the S100B protein, affecting the development of enteric glial cells nih.gov.
In rats with intracerebral hemorrhage, administration of arundic acid was found to prevent motor dysfunction and reduce neuroinflammation nih.gov. The study observed that arundic acid treatment led to decreased levels of S100B, reduced astrogliosis and microglial activation, and lowered the production of pro-inflammatory cytokines and reactive oxygen species in the brain nih.gov.
Pharmacokinetic studies in rats have been conducted, but detailed data on the metabolic fate and transformations of the compound are not extensively documented in the provided information researchgate.net. The primary mechanism of action identified across multiple studies is the modulation of astrocyte activation by inhibiting the synthesis of the S-100β protein nih.govbenthamdirect.comresearchgate.netnih.govmedchemexpress.com.
Table 1: Summary of Research Findings on Arundic Acid in Non-Human Biological Systems
| Biological System | Model | Key Findings | Reference |
| Mouse | MPTP-induced neurotoxicity model | Protective effect against neuronal damage in the striatum and substantia nigra; reduction of reactive nitrogen and oxygen species. | nih.gov |
| Mouse | Embryonic gut culture | Inhibited the appearance of S100B+ glial cells and reduced the number and proliferation of enteric neural crest-derived cells (ENCCs). | nih.gov |
| Rat | Collagenase-induced intracerebral hemorrhage model | Prevented motor dysfunction, reduced S100B levels, astrogliosis, microglial activation, and the release of proinflammatory cytokines and reactive oxygen species. | nih.gov |
Advanced Research Perspectives and Future Directions for S + Arundic Acid Ethyl Ester
Development and Application as a Chemical Probe in Cell Biology
S-(+)-Arundic Acid Ethyl Ester, and its active form Arundic acid, has emerged as a critical chemical probe for dissecting the roles of astrocytes in cellular and molecular biology. Its primary and most well-characterized mechanism of action is the inhibition of S100B protein synthesis, an EF-hand calcium-binding protein predominantly expressed and secreted by astrocytes. nih.govnih.govfrontiersin.org Arundic acid has been shown to reduce the mRNA and protein levels of S100B in astrocytes, thereby modulating astrocyte activation. nih.govfrontiersin.org This specific activity allows researchers to investigate the downstream consequences of attenuating astrocyte-mediated processes in various experimental settings.
As a chemical probe, Arundic acid is utilized to explore the functional significance of S100B in both physiological and pathological conditions. For instance, its application in models of neurodegenerative diseases has helped to elucidate the role of reactive astrogliosis in neuronal damage. nih.govresearchgate.net In a mouse model of Parkinson's disease, treatment with Arundic acid suppressed the expression of S100B, modulated astrocytic activation, and protected dopaminergic neurons from MPTP-induced neurotoxicity. nih.govresearchgate.net
Furthermore, its use has extended to developmental biology, specifically in understanding the formation of the nervous system. In studies on the enteric nervous system (ENS), Arundic acid was used to inhibit the synthesis of S100B in developing enteric glia. nih.govfrontiersin.orgnih.gov This application revealed that inhibiting the onset of S100B production resulted in a decrease in the number and proliferation of Sox10-positive enteric neural crest cells (ENCCs), suggesting that intracellular S100B is crucial for maintaining the developing enteric glial lineage. nih.govnih.gov The specificity of Arundic acid as an inhibitor of S100B synthesis makes it an invaluable tool for studying glial cell biology, neuroinflammation, and developmental neurobiology. nih.govnih.gov
| Application Area | Biological Model | Key Findings |
| Neurodegeneration | MPTP Mouse Model of Parkinson's Disease | Protected dopaminergic neurons and ameliorated motor deficits by modulating astrocytic activation and inhibiting S100B synthesis. nih.govresearchgate.net |
| Neuroinflammation | Rat Model of Intracerebral Hemorrhage | Attenuated neuroinflammation and prevented motor impairment by reducing S100B levels, astrogliosis, and microglial activation. nih.gov |
| Developmental Biology | Mouse Embryonic Gut Explants | Inhibited the appearance of S100B+ glial cells and reduced the density and proliferation of Sox10+ enteric neural crest progenitors. nih.govnih.gov |
| Ischemic Injury | Acute Ischemic Stroke Models | Ameliorates delayed ischemic brain damage by preventing the overproduction of S100B by astrocytes. frontiersin.orgdntb.gov.ua |
Integration with "Omics" Technologies for Comprehensive Mechanistic Discovery
While the primary target of Arundic acid is known, the full spectrum of its molecular interactions and downstream effects remains an area of active investigation. The integration of this compound with "omics" technologies—such as proteomics, transcriptomics, and metabolomics—presents a powerful approach for a comprehensive, unbiased discovery of its mechanisms. Although studies have noted that Arundic acid can influence the expression of several other genes beyond S100B, a systematic "omics" analysis has yet to be fully exploited. nih.gov
Transcriptomics: RNA sequencing (RNA-seq) could provide a global snapshot of the transcriptional changes induced by this compound in astrocytes and other central nervous system (CNS) cells. This would help identify entire pathways modulated by the compound, potentially revealing novel mechanisms of neuroprotection or identifying off-target effects.
Proteomics: Advanced mass spectrometry-based proteomics could be employed to quantify changes in the entire proteome of cells treated with the compound. nih.gov This would validate the effects on S100B and uncover other proteins whose expression or post-translational modifications are altered, offering deeper insights into the cellular response to S100B inhibition. nih.gov Analyzing the secretome of treated astrocytes could also identify changes in the profile of secreted factors that mediate astrocyte-neuron communication. researchgate.net
Metabolomics: Investigating the metabolic profiles of cells treated with this compound could reveal shifts in cellular energy metabolism, neurotransmitter synthesis, or oxidative stress pathways. This could be particularly relevant for understanding how modulating astrocyte function impacts the metabolic homeostasis of the brain.
The table below outlines a conceptual framework for applying these technologies.
| "Omics" Technology | Research Question | Potential Discovery |
| Transcriptomics | What genes and signaling pathways are altered in astrocytes following treatment? | Identification of novel regulatory networks controlled by S100B; uncovering potential off-target transcriptional effects. |
| Proteomics | How does the compound alter the complete protein landscape and post-translational modifications? | Confirmation of target engagement and discovery of downstream protein expression changes; identification of compensatory mechanisms. |
| Metabolomics | What are the metabolic consequences of inhibiting S100B synthesis in astrocytes? | Revealing changes in glucose metabolism, lactate (B86563) shuttling, or antioxidant pathways that contribute to neuroprotection. |
Novel Synthetic Strategies for Enhanced Enantiopurity and Scalability in Research
The biological activity of Arundic acid is stereospecific, making the enantioselective synthesis of the S-(+) and R-(-) enantiomers crucial for research. Several novel strategies have been developed to achieve high enantiopurity and improve the scalability of production for research purposes. The synthesis of the ethyl ester is typically achieved through a subsequent Fischer esterification or similar standard method. nih.gov
Another reported strategy employs a diastereoselective photodeconjugation reaction using the readily available chiral auxiliary, diacetone-d-glucose. researchgate.net This method allows access to either enantiomer, yielding both (S)- and (R)-arundic acid in 88% ee. researchgate.net For large-scale synthesis, particularly of the R-enantiomer, a process utilizing Oppolzer's camphorsultam as a chiral auxiliary has been successfully implemented. researchgate.net This method was optimized with a novel removal method for the chiral source, affording the final product in high yield and high optical purity. researchgate.net
| Synthetic Strategy | Chiral Source / Auxiliary | Key Reaction Step | Reported Enantiomeric Excess (ee) | Overall Yield | Scalability Features |
| Stereoselective Alkylation | NCPS-supported 2-phenylimino-2-oxazolidine researchgate.net | Stereoselective alkylation of a sodium enolate researchgate.net | 99% researchgate.net | 60% researchgate.net | Quantitative recovery of chiral auxiliary. researchgate.net |
| Photodeconjugation | Diacetone-d-glucose researchgate.net | Diastereoselective photodeconjugation researchgate.net | 88% researchgate.net | Not specified | Uses a readily available chiral auxiliary. researchgate.net |
| Asymmetric Alkylation | Oppolzer's camphorsultam researchgate.net | Asymmetric alkylation researchgate.net | High | High | Developed for large-scale synthesis. researchgate.net |
Exploration of Compound Interactions within Complex Biological Systems
The primary interaction of this compound at the molecular level is the inhibition of S100B synthesis, which translates into a significant modulatory effect on astrocytes within complex biological systems. nih.govnih.gov In the context of the whole organism, this interaction mitigates the pathological consequences of astrocyte overactivation, a common feature in many neurological disorders. nih.govnih.gov
In animal models of acute brain injury, such as ischemic stroke and intracerebral hemorrhage, Arundic acid treatment leads to a cascade of beneficial downstream effects. It reduces the excessive activation of astrocytes (astrogliosis) and microglia, which in turn decreases the production of proinflammatory cytokines like IL-1β and TNF-α, as well as reactive oxygen species (ROS). nih.gov This anti-inflammatory action contributes to the preservation of brain tissue and improved neurological outcomes. nih.govresearchgate.net
In a mouse model of Parkinson's disease, the compound's interaction with the astrocytic system demonstrated a clear neuroprotective effect. nih.govresearchgate.net By suppressing S100B, it prevented the loss of dopaminergic neurons in the substantia nigra and ameliorated motor deficits. nih.govresearchgate.net Interestingly, the treatment induced an earlier appearance of reactive astrocytes, suggesting that it modulates the nature and timing of the astrocytic response rather than simply blocking it. nih.govresearchgate.net
Beyond the CNS, studies in the developing enteric nervous system have shown that Arundic acid's inhibition of S100B impacts glial cell precursors. nih.govnih.gov This indicates that its interactions are not limited to the mature or injured brain but also play a role in the fundamental processes of neural development. These findings highlight that a single molecular interaction—the inhibition of S100B synthesis—can have profound and diverse effects on the cellular homeostasis and response to injury in complex biological systems. nih.govnih.gov
Contribution to Fundamental Understanding of Cellular Homeostasis and Pathophysiology
The study of this compound has significantly advanced the fundamental understanding of the role of astrocytes and the S100B protein in maintaining cellular homeostasis and driving pathophysiology. Historically viewed as merely supportive cells, astrocytes are now recognized as active participants in nervous system function and disease, a view solidified by research using tools like Arundic acid.
By providing a means to selectively inhibit astrocytic S100B synthesis, Arundic acid has been instrumental in demonstrating that this protein is not just a biomarker of brain damage but an active mediator of neuroinflammation and neuronal death. nih.govresearchgate.netnih.gov Its use in various disease models has helped to establish a causal link between elevated S100B, reactive astrogliosis, and the progression of neuropathology. nih.govnih.govmdpi.com For example, studies showing that Arundic acid can reduce neuronal loss and functional deficits have validated the modulation of astrocyte activity as a viable strategy for neuroprotection. nih.govresearchgate.net
Research with this compound has also illuminated the multifaceted roles of S100B in cellular processes. In the CNS, high extracellular concentrations of S100B are shown to be detrimental, a process that can be blocked by Arundic acid. nih.gov In contrast, studies on the developing enteric nervous system suggest an essential intracellular role for S100B in maintaining the glial progenitor pool. nih.gov The ability of Arundic acid to perturb S100B synthesis in these different contexts allows for a more nuanced understanding of the protein's function. nih.gov Ultimately, this compound has served as a key pharmacological tool, contributing to a paradigm shift in neurobiology where astrocytes are now considered central players in the health and disease of the nervous system.
Q & A
Q. What are the established methods for synthesizing S-(+)-Arundic Acid Ethyl Ester, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves esterification of arundic acid with ethanol under acidic or enzymatic catalysis. For enantiomeric control, chiral catalysts (e.g., lipases like Novozym® 435) or asymmetric reaction conditions are employed. Purity is validated via HPLC with chiral columns or polarimetry. Reaction parameters such as temperature (e.g., 40–60°C), solvent polarity, and catalyst loading must be optimized to minimize racemization .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodological Answer : Use a combination of:
- HPLC-MS/MS for quantification and structural confirmation.
- NMR spectroscopy (¹H, ¹³C, DEPT) to verify ester bond formation and stereochemistry.
- Chiral chromatography to assess enantiomeric excess.
Calibration curves should be validated against certified reference standards (e.g., EP Reference Standards) to ensure accuracy .
Q. How should researchers design in vitro assays to evaluate the neuroprotective effects of this compound?
- Methodological Answer :
- Cell models : Primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or glutamate).
- Dosage range : 1–100 µM, with pre-treatment times (e.g., 24 hours) optimized via pilot studies.
- Endpoints : Measure biomarkers like glutathione levels, caspase-3 activity, and mitochondrial membrane potential. Include positive controls (e.g., riluzole) and validate results with at least three biological replicates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different studies?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%).
- Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., PKA activity) with cellular viability assays.
- Meta-analysis : Apply statistical models (e.g., random-effects models) to account for inter-study variability. Reference systematic reviews or pharmacokinetic simulations to contextualize discrepancies .
Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?
- Methodological Answer :
- Non-linear regression : Fit data to Hill or log-logistic models (e.g., using GraphPad Prism or R’s
drcpackage). - Bootstrap resampling : Estimate confidence intervals for EC₅₀ values.
- ANCOVA : Adjust for covariates like animal weight or baseline biomarker levels. Pre-specify analysis plans to avoid post hoc bias .
Q. How should mechanistic studies be structured to elucidate the role of this compound in modulating astrocyte-mediated neuroinflammation?
- Methodological Answer :
- Experimental tiers :
In vitro : CRISPR-edited astrocytes (e.g., GFAP-KO) treated with the compound; measure cytokine release (IL-6, TNF-α) via ELISA.
In vivo : Use transgenic mouse models (e.g., APP/PS1 for Alzheimer’s) with microdialysis to monitor brain pharmacokinetics.
Omics integration : RNA-seq or phosphoproteomics to identify pathway enrichments (e.g., NF-κB, MAPK).
Q. What strategies optimize the reproducibility of this compound synthesis in scaled-up reactions?
- Methodological Answer :
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor esterification progress.
- Design of experiments (DoE) : Use central composite design (CCD) to optimize variables (e.g., enzyme/substrate ratio, agitation speed).
- Scale-down models : Validate bioreactor conditions using miniature parallel reactors (e.g., Ambr® 15) before large-scale production .
Methodological Best Practices
- Data Transparency : Store raw data in FAIR-compliant repositories (e.g., Zenodo) with metadata detailing experimental conditions (e.g., humidity, equipment calibration) .
- Ethical Reporting : Disclose conflicts of interest and adhere to ARRIVE guidelines for preclinical studies. Include negative results to reduce publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
